N-(6-methoxypyridin-3-yl)-1H-indole-4-carboxamide
Description
N-(6-Methoxypyridin-3-yl)-1H-indole-4-carboxamide is a synthetic small molecule characterized by a methoxypyridine moiety linked via a carboxamide bond to an indole scaffold. The methoxy group on the pyridine ring and the indole system are critical for hydrogen bonding and hydrophobic interactions with biological targets, as seen in related compounds .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-6-5-10(9-17-14)18-15(19)12-3-2-4-13-11(12)7-8-16-13/h2-9,16H,1H3,(H,18,19) |
InChI Key |
RHDHKRXEIQGBAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-m
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(6-methoxypyridin-3-yl)-1H-indole-4-carboxamide to structurally related carboxamide derivatives, focusing on molecular features, synthetic yields, and inferred biological implications.
Table 1: Key Parameters of Analogs
Key Observations:
The hydroxyethyl group in the pyrrolopyridine derivative () may enhance solubility, a feature absent in the target compound .
Synthetic Accessibility: Aminohexyl-linked compounds (5k, 5l) show high yields (~85%), suggesting robust synthetic routes . In contrast, piperidine-containing analogs (e.g., compound 3) exhibit lower yields (66%), likely due to multi-step functionalization . Sulfonamide derivatives (e.g., 22f–i) have moderate yields (46–64%), reflecting challenges in introducing sulfonamide groups .
Structural Diversity and Target Interactions :
- The methoxypyridine-indole core is conserved across analogs, but modifications (e.g., piperidine in 3 , sulfonamide in 22f ) tailor interactions with enzymes or receptors. For instance, sulfonamide groups in 22f may enhance binding to ATP pockets in kinases .
- The rigid pyrrolopyridine system in ’s compound could improve metabolic stability compared to indole-based analogs .
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